molecular formula C22H24N4O2 B13380981 1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

Cat. No.: B13380981
M. Wt: 376.5 g/mol
InChI Key: IXEJTEWXSRRWPZ-UHFFFAOYSA-N
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Description

1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C22H24N4O2/c1-4-10-25-18(15-8-6-14(3)7-9-15)12-16-17(13-23)21(27)26(11-5-2)20(24)19(16)22(25)28/h6-9,12H,4-5,10-11,24H2,1-3H3

InChI Key

IXEJTEWXSRRWPZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCC)C#N)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives, such as:

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